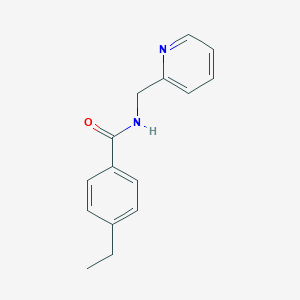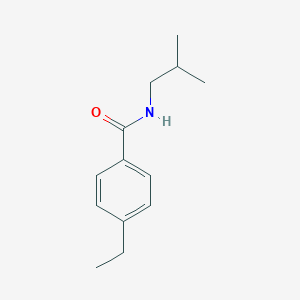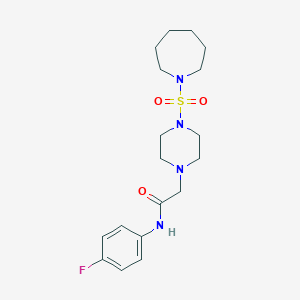
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is known for its ability to modulate certain biological pathways, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood. However, it is believed to modulate certain biological pathways, including the serotonergic, dopaminergic, and noradrenergic systems. It is also believed to have an effect on the GABAergic system.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its ability to modulate multiple biological pathways. This makes it a promising candidate for drug development. However, one of the limitations of using compound X in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of compound X and to identify any potential side effects.
Synthesemethoden
The synthesis of compound X is a complex process that involves several steps. The first step involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. The second step involves the reaction of the resulting N-(4-fluorophenyl)acetamide with piperazine and sulfuric acid to form 4-(piperazin-1-yl)aniline. The final step involves the reaction of 4-(piperazin-1-yl)aniline with azepane-1-sulfonyl chloride to form 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O3S/c19-16-5-7-17(8-6-16)20-18(24)15-21-11-13-23(14-12-21)27(25,26)22-9-3-1-2-4-10-22/h5-8H,1-4,9-15H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVBZOQBDVVLNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


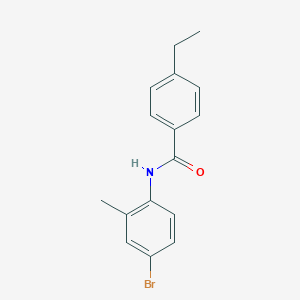
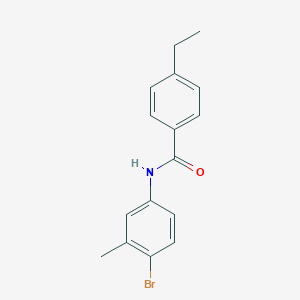
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)
